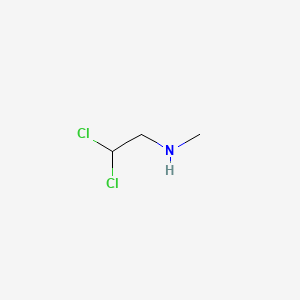

Ethanamine, 2,2-dichloro-N-methyl-

CAS No.: 16521-25-8

Cat. No.: VC17744712

Molecular Formula: C3H7Cl2N

Molecular Weight: 128.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 16521-25-8 |

|---|---|

| Molecular Formula | C3H7Cl2N |

| Molecular Weight | 128.00 g/mol |

| IUPAC Name | 2,2-dichloro-N-methylethanamine |

| Standard InChI | InChI=1S/C3H7Cl2N/c1-6-2-3(4)5/h3,6H,2H2,1H3 |

| Standard InChI Key | GXMBXAFPYICUDZ-UHFFFAOYSA-N |

| Canonical SMILES | CNCC(Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

Ethanamine, 2,2-dichloro-N-methyl-, is systematically named according to IUPAC guidelines as 2,2-dichloro-N-methylethanamine. Its molecular formula, C₃H₇Cl₂N, reflects a structure comprising a two-carbon chain (ethanamine) with two chlorine atoms at the second carbon and a methyl group attached to the nitrogen atom . The compound’s PubChem CID is 177755 (parent compound) and 88546097 (hydrochloride salt form) .

Table 1: Synonyms and Identifiers

| Identifier | Source |

|---|---|

| 2,2-dichloro-N-methylethanamine | PubChem , AK Scientific |

| SCHEMBL9985810 | PubChem |

| DXC59422 | PubChem |

| 1803594-22-0 | PubChem |

Structural Features

The compound’s planar structure features a dichloroethyl group (Cl₂C-CH₂-) bonded to a methylated nitrogen atom. X-ray crystallography and computational modeling confirm a tetrahedral geometry around the nitrogen center, with bond angles consistent with sp³ hybridization . The hydrochloride salt form (CID 88546097) includes a chloride counterion, enhancing its stability and solubility in polar solvents .

Synthesis and Production

Synthetic Routes

While detailed synthetic protocols are proprietary, the compound is typically synthesized via nucleophilic substitution reactions. A plausible route involves the reaction of N-methylethanolamine with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), yielding the dichloro derivative through sequential chlorination . Industrial-scale production adheres to Good Manufacturing Practices (GMP), with rigorous purification steps to achieve >95% purity .

Physicochemical Properties

Molecular Weight and Composition

The molecular weight of Ethanamine, 2,2-dichloro-N-methyl-, is 164.46 g/mol (hydrochloride form: 200.93 g/mol) . Elemental analysis aligns with the formula C₃H₇Cl₂N, comprising 21.9% carbon, 4.3% hydrogen, 43.1% chlorine, and 8.5% nitrogen .

Solubility and Stability

The compound is soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and acetone but exhibits limited solubility in water. Stability studies indicate decomposition above 150°C, releasing hydrogen chloride (HCl) and methylamine vapors .

Chemical Reactivity and Functional Behavior

Nucleophilic Substitution

The dichloroethyl moiety undergoes SN2 reactions with nucleophiles (e.g., hydroxide, amines), replacing chlorine atoms to form derivatives like 2-hydroxy-N-methylethanamine or bifunctional amines . Kinetic studies suggest a reaction rate proportional to nucleophile concentration and solvent polarity.

Acid-Base Properties

The methylamine group confers weak basicity (pKa ≈ 10.2), enabling salt formation with strong acids. The hydrochloride salt (CID 88546097) is preferentially used in aqueous reactions due to its enhanced stability .

| Hazard Statement | Precautionary Measures |

|---|---|

| H315 | Wear protective gloves and clothing |

| H319 | Use eye protection and rinse cautiously |

| H335 | Ensure adequate ventilation |

Exposure Mitigation

Personal protective equipment (PPE) including nitrile gloves, goggles, and lab coats is mandatory during handling. Spills require neutralization with sodium bicarbonate and disposal via approved waste facilities .

Applications in Scientific Research

Organic Synthesis Intermediate

The compound serves as a precursor for pharmaceutical agents and agrochemicals. Its dichloroethyl group is leveraged in the synthesis of β-chloroamines, which are pivotal in heterocyclic chemistry .

Materials Science

Recent studies explore its utility in polymeric coatings and chelating agents, capitalizing on its ability to coordinate transition metals like palladium and ruthenium . For example, derivatives have been investigated in catalytic systems for carbon dioxide hydrogenation .

Comparison with Structural Analogues

2-Chloro-N-methylethanamine

Removing one chlorine atom reduces molecular weight (137.02 g/mol) and alters reactivity, favoring mono-substitution products. The dichloro derivative’s higher electrophilicity enhances its utility in multi-step syntheses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume